2-Amino-6-chlorobenzonitrile

Description

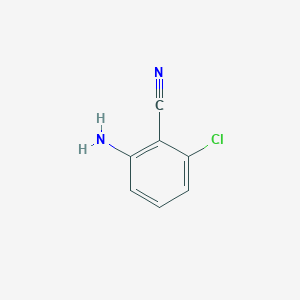

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJVTQKBWPYBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60215956 | |

| Record name | 2-Amino-6-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-11-7 | |

| Record name | 2-Amino-6-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6575-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-chlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6575-11-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-6-chlorobenzonitrile chemical properties

An In-depth Technical Guide to 2-Amino-6-chlorobenzonitrile: Properties, Synthesis, and Applications

Abstract

This compound (CAS No. 6575-11-7) is a substituted aromatic nitrile that serves as a pivotal intermediate in synthetic organic chemistry. Its unique trifunctional structure, featuring an amino group, a nitrile moiety, and a chlorine atom on a benzene ring, makes it a versatile building block for the synthesis of a wide array of complex molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical properties, plausible synthetic routes, reactivity, and significant applications, particularly in the realm of medicinal chemistry for constructing heterocyclic scaffolds. Emphasis is placed on the practical aspects of handling, safety, and experimental considerations to ensure its effective and safe utilization in a laboratory setting.

Physicochemical and Structural Properties

This compound is typically a solid at room temperature, with its color ranging from white to brown depending on purity.[1] Its core structure consists of a benzonitrile scaffold substituted with an amino group at position 2 and a chlorine atom at position 6. This arrangement of functional groups dictates its chemical behavior and utility in synthesis.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6575-11-7 | [1][2] |

| Molecular Formula | C₇H₅ClN₂ | [1][2] |

| Molecular Weight | 152.58 g/mol | [2][3] |

| Appearance | White to cream to yellow to brown crystals or powder | [1] |

| Melting Point | 134-136 °C | [3] |

| Boiling Point | 307.0 °C (Predicted) | [3] |

| IUPAC Name | This compound | [1] |

| SMILES String | Nc1cccc(Cl)c1C#N | [1] |

| InChI Key | MEJVTQKBWPYBFG-UHFFFAOYSA-N | [1] |

Anticipated Spectroscopic Profile

While comprehensive, peer-reviewed spectral data for this compound is not widely published, its structure allows for the confident prediction of its key spectroscopic features. These predictions are crucial for reaction monitoring and structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublet of doublets, triplet) would be consistent with a 1,2,3-trisubstituted ring system. A broad singlet, typically in the range of 4-6 ppm, would correspond to the two protons of the primary amine (-NH₂); its chemical shift can be highly variable and dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals. The nitrile carbon (-C≡N) is expected to appear in the 115-125 ppm range. The six aromatic carbons would resonate between approximately 110 and 150 ppm, with the carbon atoms directly attached to the electron-withdrawing chlorine and nitrile groups and the electron-donating amino group showing characteristic shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorbances. Two distinct sharp peaks in the 3350-3500 cm⁻¹ region would indicate the symmetric and asymmetric N-H stretching of the primary amine. A strong, sharp absorption around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. The C-Cl stretch would appear in the fingerprint region, typically below 800 cm⁻¹.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 152. A characteristic isotopic pattern (M+2 peak) at m/z 154 with an intensity of approximately one-third of the M⁺ peak would be present, confirming the presence of a single chlorine atom.

Synthesis and Purification

A definitive, optimized industrial synthesis for this compound is not publicly documented. However, a chemically sound route can be proposed based on established transformations of analogous substrates. A plausible approach involves the selective nucleophilic aromatic substitution of one chlorine atom in 2,6-dichlorobenzonitrile.

Hypothetical Synthetic Protocol: Amination of 2,6-Dichlorobenzonitrile

The rationale for this approach is that while both chlorine atoms are activated towards nucleophilic substitution by the electron-withdrawing nitrile group, controlled reaction conditions can favor monosubstitution. Using ammonia as the nucleophile directly installs the required amino group.

Step-by-Step Methodology:

-

Reaction Setup: To a high-pressure reaction vessel, add 2,6-dichlorobenzonitrile (1 equivalent) and a suitable high-boiling point polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

-

Reagent Addition: Cool the vessel and introduce a solution of aqueous ammonia (e.g., 28-30%, 5-10 equivalents). The excess ammonia serves as both the reactant and a base to neutralize the HCl byproduct.

-

Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 120-160 °C. The reaction progress should be monitored by a suitable technique (e.g., GC-MS or TLC) to maximize the yield of the desired mono-aminated product and minimize the formation of the di-amino byproduct.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully vent any excess pressure. Pour the mixture into a large volume of cold water to precipitate the product.

-

Isolation: Collect the crude solid product by filtration and wash thoroughly with water to remove residual ammonia and solvent.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product in high purity.

Caption: Proposed synthesis of this compound.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by its three functional groups, making it a valuable precursor for heterocyclic chemistry.

-

Amino Group (-NH₂): As a nucleophile, the amino group can participate in acylation, alkylation, and diazotization reactions. It is the primary site for building out molecular complexity, often serving as the initial point for ring formation.

-

Nitrile Group (-C≡N): The nitrile can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to a primary amine. It also acts as an electrophile in cyclization reactions with intramolecular nucleophiles. The nitrile is a well-established pharmacophore and bioisostere for other functional groups.[4]

-

Chloro Group (-Cl): The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or heteroatom substituents.

A key application of this scaffold is in the synthesis of quinazolines and related fused heterocycles, which are prominent in many biologically active compounds.[5] The amino and nitrile groups can react with a one-carbon electrophile (like formic acid or an orthoester) to construct the pyrimidine ring of the quinazoline core.

Caption: Key reactivity pathways for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The aminobenzonitrile framework is a privileged scaffold in medicinal chemistry.[6][7] While specific marketed drugs derived directly from this compound are not prominent, its utility lies in its role as a key intermediate. Its structural isomers, such as 2-amino-4-chlorobenzonitrile, are used in preparing biologically active molecules, including quinazoline derivatives with pharmaceutical potential.[5]

The potential applications stem from its ability to access important pharmacophores:

-

Benzodiazepine Precursors: Hydrolysis of the nitrile group to a carboxylic acid, followed by conversion to an acyl chloride, would yield a reactive intermediate similar to 2-Amino-6-chlorobenzoyl chloride.[8] Such compounds are precursors to 2-aminobenzophenones, which are central to the synthesis of benzodiazepine drugs like oxazolam.[8]

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline or benzonitrile core. The multiple functional handles on this compound allow for systematic modification and exploration of structure-activity relationships (SAR) in drug discovery campaigns.

-

Heterocyclic Scaffolds: As previously mentioned, it is an ideal starting material for synthesizing fused heterocyclic systems that are common in central nervous system agents, anti-cancer drugs, and anti-infectives.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with stringent safety precautions.[9][10]

Table 2: GHS Hazard Information

| Hazard Type | GHS Classification and Statement | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [10] |

| Acute Toxicity | H301: Toxic if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [10] |

| Skin Effects | H315: Causes skin irritation. H317: May cause an allergic skin reaction. | [10][11] |

| Eye Effects | H319: Causes serious eye irritation. | [10] |

| Respiratory | H335: May cause respiratory irritation. | [10] |

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.[10][11]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected prior to use.[10]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[11]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator (such as an N95 dust mask) or work in a properly functioning chemical fume hood. Avoid creating dust.[10]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9][10]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15-20 minutes.[9][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present. Seek immediate medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Storage and Handling

-

Handling: Handle only in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[11][12]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents. Keep the container tightly closed and store locked up.[10][12]

Spill Management

In case of a spill, wear full PPE. Avoid generating dust. Carefully sweep up the solid material and place it into a suitable, labeled, and closed container for disposal.[10][11] Do not let the product enter drains.[10]

References

-

2-Aminobenzonitrile C7H6N2 | CAS 1885-29-6 - Chemspace. (URL: [Link])

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (URL: [Link])

Sources

- 1. L06883.06 [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 6575-11-7 | FA36960 [biosynth.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-chlorobenzonitrile 99 38487-86-4 [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound(6575-11-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

2-Amino-6-chlorobenzonitrile CAS number 6575-11-7

An In-depth Technical Guide to 2-Amino-6-chlorobenzonitrile (CAS: 6575-11-7)

Introduction

This compound is a substituted aromatic nitrile, a class of organic compounds that serve as pivotal intermediates in the synthesis of a wide array of fine chemicals.[1] Its molecular architecture, featuring a benzene ring functionalized with an amino group, a nitrile group, and a chlorine atom, imparts a versatile reactivity profile. This makes it a valuable building block for researchers and synthetic chemists, particularly in the fields of medicinal chemistry and materials science.[2][3] The strategic placement of these functional groups allows for sequential and regioselective reactions, enabling the construction of complex heterocyclic systems that form the core of many pharmaceutical agents and agrochemicals.[4][5] This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis, reactivity, and applications, designed for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

Accurate characterization of a chemical intermediate is the foundation of its effective use in synthesis. The properties of this compound have been well-documented by various suppliers and in spectroscopic literature.

Physical and Chemical Identifiers

A summary of the key identifiers and physical properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 6575-11-7 | [6][7] |

| EC Number | 229-501-4 | [8] |

| Molecular Formula | C₇H₅ClN₂ | [6][7][9] |

| Molecular Weight | 152.58 g/mol | [6][9] |

| IUPAC Name | This compound | [7] |

| Appearance | White to cream or yellow solid (crystals or powder) | [7] |

| Melting Point | 134-138 °C | [7] |

| Boiling Point | ~307 °C | [9] |

| SMILES | Nc1cccc(Cl)c1C#N | [7] |

| InChI Key | MEJVTQKBWPYBFG-UHFFFAOYSA-N | [7] |

Spectroscopic Data

While specific spectra for this exact isomer are proprietary, data from analogous compounds like 2-amino-4-chlorobenzonitrile provide expected characteristic signals for key functional groups.[10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands. The nitrile (C≡N) stretch typically appears around 2210-2230 cm⁻¹. The N-H stretching of the primary amine will be visible as two distinct bands in the 3350-3460 cm⁻¹ region. The C-Cl stretch will be observed in the fingerprint region, typically around 780 cm⁻¹.[10]

-

UV-Vis Spectroscopy: In a solvent like ethanol, the aromatic system will exhibit characteristic absorption peaks corresponding to π → π* and n → π* electronic transitions.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three different substituents. ¹³C NMR will show distinct signals for the seven carbon atoms, including the characteristic quaternary carbon of the nitrile group (typically >115 ppm) and the carbons attached to the chlorine and nitrogen atoms.

Synthesis and Purification

The industrial production of aminobenzonitriles often involves the dehydration of the corresponding aminobenzamides.[5] This is a robust and fundamental transformation in organic synthesis. While multiple reagents can effect this change, phosphorus-based dehydrating agents are common.

Proposed Synthetic Pathway

A plausible and scalable synthesis route starts from 2-amino-6-chlorobenzamide. The dehydration of the amide functionality yields the target nitrile. This approach is advantageous as the starting materials are often readily accessible.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Dehydration of 2-Amino-6-chlorobenzamide

This protocol is a generalized procedure based on established methods for amide dehydration and requires optimization for specific laboratory conditions.[1][5][11]

-

Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-6-chlorobenzamide (1.0 eq) and a suitable inert solvent such as toluene.

-

Reagent Addition: Stir the suspension and slowly add a dehydrating agent like phosphorus pentoxide (P₂O₅, ~1.0 eq) or phosphorus oxychloride (POCl₃, ~1.5 eq) portion-wise. The reaction may be exothermic.

-

Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice or into a cold aqueous solution of sodium bicarbonate to neutralize any remaining acidic reagents.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure this compound.[10][12]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional groups, allowing it to serve as a versatile scaffold.

-

Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic. It can undergo acylation, alkylation, diazotization (a precursor to Sandmeyer-type reactions), and can act as a directing group in further electrophilic aromatic substitution.[13] Its presence is key to building heterocyclic rings.

-

Nitrile Group (-C≡N): The nitrile is a versatile functional group. It can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can undergo reduction to a primary amine. Crucially, it can participate in cycloaddition reactions and act as an electrophilic carbon for intramolecular cyclization with the ortho-amino group to form fused heterocycles like quinazolines.

-

Chloro Group (-Cl): The chlorine atom deactivates the aromatic ring towards electrophilic substitution but can be displaced via nucleophilic aromatic substitution (SₙAr) under forcing conditions or if the ring is further activated.

Caption: Reactivity map of the functional groups in this compound.

Applications in Drug Discovery and Development

Benzonitrile derivatives are important structural motifs in many marketed drugs and agrochemicals.[5] The nitrile group itself is recognized as a valuable pharmacophore.

Precursor to Heterocyclic Scaffolds

The primary application of this compound is as an intermediate for constructing more complex molecules, especially nitrogen-containing heterocycles. For instance, aminobenzonitriles are well-known precursors for the synthesis of quinazolines, benzodiazepines, and other fused-ring systems that are prevalent in centrally active pharmaceuticals.[1][14]

The Nitrile as a Covalent Warhead

In modern drug design, the nitrile group has been effectively employed as a reversible covalent inhibitor. It can interact with the thiol group of cysteine residues in the active sites of enzymes, particularly cysteine proteases like cathepsins.[15] The development of Odanacatib, a cathepsin K inhibitor, highlights the therapeutic potential of nitrile-containing molecules.[15] The presence of a nitrile group in a library of screening compounds therefore offers a potential mechanism of action beyond simple non-covalent interactions.

Analytical Quality Control

Ensuring the purity and identity of starting materials is a critical aspect of Good Laboratory Practice (GLP) in drug development. A combination of chromatographic and spectroscopic methods is employed.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 6575-11-7|this compound|BLD Pharm [bldpharm.com]

- 3. ossila.com [ossila.com]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound | 6575-11-7 | FA36960 [biosynth.com]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 12. "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile" [quickcompany.in]

- 13. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2-Amino-6-chlorobenzonitrile in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 2-amino-6-chlorobenzonitrile, a pivotal intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical and practical aspects of its solubility, enabling informed solvent selection and process optimization.

Introduction: The Significance of Solubility in Drug Development

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its solubility in organic solvents is a critical parameter that dictates reaction kinetics, crystallization, purification, and ultimately, the yield and purity of the final active pharmaceutical ingredient (API). A thorough understanding of its solubility profile is therefore paramount for efficient and scalable synthetic processes. This guide will delve into the physicochemical properties of this compound, its predicted and observed solubility in a range of organic solvents, and detailed protocols for experimentally determining its solubility.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] The molecular structure of this compound, featuring a polar amino group (-NH2), a polar nitrile group (-CN), and a moderately nonpolar chlorobenzene ring, results in a molecule with a significant dipole moment. This structure suggests that it will be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions.

Key Molecular Features Influencing Solubility:

-

Amino Group (-NH2): Capable of acting as a hydrogen bond donor and acceptor, promoting solubility in protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMF, DMSO).

-

Nitrile Group (-CN): A strong dipole, contributing to the overall polarity of the molecule and favoring solubility in polar solvents.

-

Chlorobenzene Ring: A nonpolar component that can interact via van der Waals forces, suggesting some solubility in less polar solvents. The chlorine atom adds to the molecule's polarizability.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Dipole-dipole interactions, potential for hydrogen bonding |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding, dipole-dipole interactions |

| Ethers | THF, Dioxane | Moderate | Dipole-dipole interactions |

| Halogenated | Dichloromethane, Chloroform | Moderate | Dipole-dipole interactions |

| Aromatic | Toluene, Benzene | Low to Moderate | van der Waals forces, pi-pi stacking |

| Nonpolar Aliphatic | Hexane, Heptane | Low | van der Waals forces |

| Water | - | Very Low | Limited hydrogen bonding due to the hydrophobic phenyl ring |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, experimental determination is essential. The following section outlines a robust, self-validating protocol for this purpose.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. This can be verified by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the collected supernatant to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted supernatant into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

This protocol ensures trustworthiness through the use of a validated analytical technique (HPLC) and a self-validating equilibration step.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not only dependent on the choice of solvent but also on various physical parameters.

Temperature

For most solid solutes, solubility increases with increasing temperature.[5] This is because the dissolution process is often endothermic, meaning it absorbs heat. By increasing the temperature, more energy is supplied to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. This relationship can be quantified by generating solubility curves at different temperatures.

Polarity

As previously discussed, the polarity of both the solute and the solvent is a primary determinant of solubility.[1][5] A solvent with a polarity similar to that of this compound will be a more effective solvent. The following diagram illustrates the interplay of molecular interactions.

Caption: Influence of solvent polarity on the solubility of this compound.

Crystal Lattice Energy

The strength of the interactions between the molecules in the solid-state, known as the crystal lattice energy, must be overcome for dissolution to occur. A higher lattice energy will generally result in lower solubility. The presence of functional groups capable of hydrogen bonding, such as the amino group in this compound, can lead to a more stable crystal lattice and thus impact its solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties and the factors that influence its solubility, researchers can make informed decisions regarding solvent selection for synthesis, purification, and crystallization. The detailed experimental protocol provided offers a reliable method for determining quantitative solubility data, which is crucial for process development and optimization in the pharmaceutical industry.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.

- How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate.

- This compound(6575-11-7). ChemicalBook.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- 2-Aminobenzonitrile | 1885-29-6. ChemicalBook.

- This compound 96 6575-11-7. Sigma-Aldrich.

- This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals. thermofisher.com.

- Solubility of organic compounds (video). Khan Academy.

- 2-Chlorobenzonitrile | C7H4ClN | CID 13391. PubChem - NIH.

- 2-Chlorobenzonitrile | 873-32-5. ChemicalBook.

Sources

2-Amino-6-chlorobenzonitrile melting point and boiling point

An In-depth Technical Guide to the Physicochemical Characterization of 2-Amino-6-chlorobenzonitrile

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, focusing on its core physicochemical properties—the melting and boiling points. The methodologies and principles discussed herein are grounded in established laboratory practices to ensure scientific integrity and reproducibility.

Introduction to this compound

This compound is a substituted aromatic nitrile, a class of compounds widely utilized as building blocks in medicinal chemistry and materials science. Its bifunctional nature, possessing both an amino and a nitrile group on a chlorinated benzene ring, makes it a versatile precursor for the synthesis of various heterocyclic compounds, including those with potential therapeutic activity. Accurate determination of its fundamental physical properties, such as melting and boiling points, is a critical first step in its application, directly impacting reaction setup, purification strategies, and quality control.

Core Physicochemical Properties

The physical constants of a compound are defining characteristics that reflect its purity and structural integrity. For this compound, these properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6575-11-7 | [1][2][3] |

| Molecular Formula | C₇H₅ClN₂ | [1][2][3] |

| Molecular Weight | 152.58 g/mol | [1][3] |

| Appearance | White to cream or yellow to brown crystals/powder | [2] |

| Melting Point | 132 - 138 °C | [2][4] |

| Boiling Point | ~301 - 307 °C | [1][4] |

The Science of Phase Transitions: Melting and Boiling Points

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the range, making it a crucial indicator of sample purity.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the transition from a liquid to a gaseous state. This property is highly dependent on intermolecular forces (such as hydrogen bonding and dipole-dipole interactions) and is sensitive to changes in atmospheric pressure. The high boiling point of this compound is indicative of strong intermolecular forces within its crystal lattice.

Experimental Determination of Melting Point

The determination of a precise melting point is a foundational technique in chemical analysis. The protocol described below utilizes a standard capillary melting point apparatus, a self-validating system where accuracy is achieved through controlled heating and careful observation.

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. This is crucial as moisture can depress the melting point, and large crystals can lead to inefficient heat transfer and an inaccurate reading.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure dense packing, which promotes uniform heating.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the initial heating rate to be rapid (e.g., 10-15 °C/minute) to approach the expected melting range quickly (based on the known value of ~132 °C).

-

-

Measurement:

-

Approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow ramp rate is the most critical variable for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thereby yielding an accurate measurement.

-

Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

-

Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the upper end of the melting range). A narrow range (e.g., 0.5-1.5 °C) is indicative of high purity.

-

Workflow Visualization: Melting Point Determination```dot

Caption: Workflow for boiling point determination via distillation.

Safety and Handling Considerations

As a Senior Application Scientist, it is imperative to emphasize safety. This compound is classified as a hazardous substance.

-

Toxicity: It may be highly toxic and potentially fatal if inhaled, swallowed, or absorbed through the skin. [4]* Sensitization: It may cause skin sensitization. [5]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a dust mask, safety goggles, and chemical-resistant gloves. [5]

Conclusion

The melting point (132-138 °C) and boiling point (~301-307 °C) of this compound are fundamental physical constants that are indispensable for its use in research and development. The protocols detailed in this guide provide a robust framework for verifying these properties, ensuring the quality and integrity of the material used in subsequent synthetic applications. Adherence to these methodical and safety-conscious procedures is paramount for achieving reliable and reproducible scientific outcomes.

References

Sources

- 1. This compound | 6575-11-7 | FA36960 [biosynth.com]

- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. This compound(6575-11-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. 2-アミノ-6-クロロベンゾニトリル 96% | Sigma-Aldrich [sigmaaldrich.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Amino-6-chlorobenzonitrile

For researchers, scientists, and professionals in drug development, the introduction of novel chemical entities into a synthesis workflow demands a rigorous understanding of their inherent properties and associated risks. 2-Amino-6-chlorobenzonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is one such reagent that necessitates a comprehensive safety and handling protocol. This guide provides an in-depth, technically-grounded framework for the safe utilization of this compound, moving beyond mere procedural steps to elucidate the scientific rationale behind each precaution.

Compound Profile and Physicochemical Properties

This compound (CAS No. 6575-11-7) is a solid, appearing as a white to brown crystalline powder. Its molecular structure, featuring an amino group and a nitrile group on a chlorinated benzene ring, dictates its reactivity and toxicological profile.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂ | [1] |

| Molecular Weight | 152.58 g/mol | [1] |

| Melting Point | 134-138 °C | [1] |

| Boiling Point | ~301-307 °C | [2][3] |

| Form | Solid (Crystals or powder) | [1] |

| Appearance | White to cream to yellow to brown |

Hazard Identification and GHS Classification

A thorough understanding of the hazards associated with this compound is the foundation of safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation |

This table is a composite of GHS classifications from multiple sources. For specific classifications, always refer to the supplier's Safety Data Sheet (SDS).

The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[3] It is crucial to recognize that the toxicological properties of this compound have not been fully investigated, warranting a cautious approach that assumes a higher level of risk.[4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Minimizing exposure to this compound is achieved through a combination of engineering controls and appropriate personal protective equipment. The causality behind these choices lies in creating physical barriers and controlled environments to prevent the compound from coming into contact with the researcher.

Engineering Controls:

-

Fume Hood: All handling of solid this compound that may generate dust, and all work with its solutions, must be conducted in a properly functioning chemical fume hood. This is the primary engineering control to prevent inhalation of dust and vapors.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

-

Designated Work Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE):

The selection of PPE is not a one-size-fits-all approach; it must be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[1]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile, are required. Gloves must be inspected before each use and changed frequently, especially if contaminated.[1]

-

Lab Coat: A flame-resistant lab coat with long sleeves is essential to protect the skin and personal clothing.

-

Full-Body Protection: For large-scale operations or in the event of a significant spill, a chemical-resistant apron or coveralls may be necessary.

-

-

Respiratory Protection:

-

For routine handling within a fume hood, respiratory protection is typically not required.

-

In situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[1]

-

Protocols for Safe Handling and Storage

Adherence to strict protocols during handling and storage is critical to preventing accidental exposure and maintaining the integrity of the compound.

Handling:

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

-

Grounding: When transferring large quantities of the solid, ensure that equipment is properly grounded to prevent static discharge, which could ignite fine dust particles.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled.[2]

Storage:

-

Container: Store in a tightly closed, properly labeled container.[1]

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[4]

-

Incompatibilities: Store separately from strong oxidizing agents and strong acids.[4][5] The amino group can react exothermically with strong acids, while the nitrile group can be hydrolyzed under acidic or basic conditions. The entire molecule can be oxidized by strong oxidizing agents.

Emergency Procedures: A Calm and Coordinated Response

In the event of an accidental exposure or spill, a rapid and informed response is crucial to minimize harm.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Spill and Leak Response Protocol

A minor spill of this compound can be managed by trained laboratory personnel, while a major spill requires the intervention of an emergency response team.

Minor Spill (Solid):

-

Evacuate and Secure: Alert others in the immediate area and restrict access.

-

Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

-

Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

-

Collection: Carefully sweep the material into a suitable container for hazardous waste. Avoid creating dust.

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Waste Disposal and Environmental Precautions

Proper disposal of this compound and its contaminated materials is an environmental and regulatory responsibility.

-

Waste Characterization: All waste containing this compound must be treated as hazardous waste.

-

Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.[4] It may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

-

Environmental Precautions: Do not allow the material to enter drains or waterways.[4]

Toxicological Profile: Acknowledging the Gaps

As previously mentioned, the toxicological properties of this compound have not been extensively studied.[4] The GHS classifications are based on the expected properties of a molecule with its functional groups. The presence of the nitrile group suggests potential toxicity through the release of cyanide in vivo, although this is highly dependent on the metabolic pathway. The chloro- and amino-substituents also contribute to its irritant and sensitizing properties. The lack of comprehensive toxicological data underscores the importance of adhering to the stringent safety precautions outlined in this guide.

Chemical Reactivity and Incompatibilities

The reactivity of this compound is governed by its functional groups: the amino group, the nitrile group, and the chlorinated aromatic ring.

-

Strong Oxidizing Agents: These can react vigorously with the amino group and the aromatic ring, potentially leading to an exothermic reaction or ignition.

-

Strong Acids: The amino group is basic and will react with strong acids in an acid-base reaction, which can be exothermic. Strong acids can also catalyze the hydrolysis of the nitrile group.

-

Thermal Decomposition: When heated to decomposition, this compound may emit toxic fumes of hydrogen cyanide, nitrogen oxides, and hydrogen chloride.[4]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the comprehensive workflow for the safe handling of this compound, from procurement to disposal, emphasizing the critical control points.

Caption: A workflow for the safe handling of this compound.

By integrating a deep understanding of the chemical's properties with robust safety protocols, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement.

References

-

University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. [Link]

-

GOV.UK. (2022). What to do in a chemical emergency. [Link]

-

Centers for Disease Control and Prevention. (2018). What to Do in a Chemical Emergency. [Link]

-

Centers for Disease Control and Prevention. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. [Link]

-

Malaysian Journal of Analytical Sciences. (2021). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]

-

Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. [Link]

-

Occupational Safety and Health Administration. (n.d.). Chemical, Biological, Radiological, and Nuclear (CBRN) Personal Protective Equipment Selection Matrix for Emergency Responders. [Link]

-

Alfa Aesar. (2012). Safety Data Sheet: 3-Aminocrotononitrile. [Link]

-

Alfa Aesar. (2012). Safety Data Sheet: 2-Aminobenzonitrile. [Link]

Sources

- 1. This compound(6575-11-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 2. This compound | 6575-11-7 | FA36960 [biosynth.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Acute and sub-chronic toxicity studies of methanol extract of Trema orientalis (Linn) blume in albino wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

Introduction for the Researcher: A Chemist's Perspective on 2-Amino-6-chlorobenzonitrile

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Amino-6-chlorobenzonitrile

This compound is more than a catalog chemical; it is a versatile building block in contemporary medicinal chemistry and materials science. Its unique arrangement of an amine, a nitrile, and a chloro-functionalized aromatic ring makes it a valuable precursor for synthesizing a range of heterocyclic scaffolds, including quinazolines and aminoquinolines.[1] These structures are central to the development of targeted therapeutics, such as kinase inhibitors for oncology.[1] However, the same reactivity that makes this compound synthetically valuable also dictates a specific and non-negotiable safety profile.

This guide is designed for the hands-on researcher and drug development professional. It moves beyond the standard format of a Safety Data Sheet (SDS) to provide a deeper, mechanistic understanding of the hazards associated with this compound. Here, we will not only outline the necessary safety protocols but also explain the toxicological and chemical rationale behind them, ensuring that safety becomes an integral and logical component of your experimental design. This document serves as a practical manual for the safe handling, use, and disposal of this compound, empowering you to mitigate risks and protect yourself, your colleagues, and your research.

Section 1: The Hazard Profile - A Mechanistic Understanding

To handle this compound safely, one must first appreciate the nature of its threat. The compound presents a multi-route hazard, meaning it can cause harm upon ingestion, skin contact, and inhalation.[2][3] The primary concern is its acute toxicity, supplemented by significant irritant and sensitization properties.[3]

The classification as "Toxic if swallowed" and "Harmful" via dermal and inhalation routes underscores the need for stringent containment.[2][3] Its structure suggests that it can be readily absorbed into the body, where it may interfere with critical biological processes. While detailed toxicological properties are not fully investigated, the hazard classifications demand a cautious approach.[2][4] Skin and eye irritation are immediate risks upon contact, while the potential for an allergic skin reaction (sensitization) means that even minor, repeated exposures could lead to a heightened and problematic immune response in the future.[2]

Data Synthesis: GHS Hazard Classifications

For clarity, the Globally Harmonized System (GHS) classifications for this compound are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed.[2] / H302: Harmful if swallowed.[3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[2][3] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[3] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[2][3] |

Note: Hazard classifications can vary slightly between suppliers. The most conservative (highest risk) classification should always be adopted.

Visualization: Multi-Route Exposure Hazards

Caption: Exposure routes and associated health hazards.

Section 2: Proactive Exposure Control - Engineering and Personal Protection

The foundation of chemical safety lies in the "Hierarchy of Controls," a framework that prioritizes safety strategies. For a solid compound with high toxicity like this compound, the most critical layers are Engineering Controls and Personal Protective Equipment (PPE) .

Engineering Controls: Your First Line of Defense

Engineering controls are modifications to the workspace that isolate you from the hazard. Their use is non-negotiable when handling this compound.

-

Chemical Fume Hood: All weighing and transfers of the solid, as well as any reaction setups, must be conducted inside a certified chemical fume hood. This is essential to prevent the inhalation of fine dust particles, directly addressing the H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) hazards.[2][5]

-

Ventilation: The lab must have appropriate exhaust ventilation to control airborne levels and prevent accumulation of dust.[2][6]

-

Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other lab surfaces.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is your last line of defense and must be used diligently, even with engineering controls in place.[7]

| Task | Required PPE | Rationale |

| Weighing/Transfer | Nitrile Gloves (double-gloving recommended), Lab Coat, ANSI-approved Safety Goggles, Face Shield | Protects against skin/eye contact from dust.[2] Face shield provides an extra layer of protection against splashes or unexpected aerosolization. |

| Reaction Setup/Workup | Nitrile Gloves, Lab Coat, ANSI-approved Safety Goggles | Standard protection for handling chemicals in solution. |

| Handling Contaminated Waste | Nitrile Gloves, Lab Coat, Safety Goggles | Prevents exposure during disposal procedures. |

Protocol: PPE Donning and Doffing for Handling this compound

-

Inspection: Before use, always inspect gloves for any signs of degradation or puncture.[2]

-

Donning (Putting On):

-

Perform hand hygiene.

-

Put on the first pair of nitrile gloves.

-

Put on a clean, buttoned lab coat.

-

Put on the second pair of nitrile gloves, ensuring the cuff of the outer glove goes over the cuff of the lab coat.

-

Put on safety goggles.

-

If weighing the solid, put on a face shield over the goggles.

-

-

Doffing (Taking Off): This process is designed to prevent contact with the contaminated outer surfaces.

-

Remove the outer pair of gloves using a proper technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to remove it without touching the outside).[2]

-

Remove the face shield and goggles.

-

Remove the lab coat, folding it so the contaminated surface is on the inside.

-

Remove the inner pair of gloves.

-

Section 3: Reactive Protocols - Emergency Response

Preparedness is key to mitigating the harm from an accidental exposure or spill.

First-Aid Measures: Immediate Action Required

Immediate and correct first aid is critical. In all cases of exposure, seek medical attention and provide the attending physician with the safety data sheet.[2][3]

-

If Inhaled: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested).[5][9] Call for immediate medical assistance.[6]

-

In Case of Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[2][8] Remove all contaminated clothing and shoes.[9] If irritation or a rash develops, get medical advice.[3][6]

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting.[4][5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Call a poison center or physician immediately.[3][6]

Spill Management Workflow

A spill of this compound must be handled promptly and safely. Do not allow the product to enter drains.[2]

Visualization: Spill Response Decision Tree

Sources

- 1. ossila.com [ossila.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 7. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. This compound(6575-11-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

2-Amino-6-chlorobenzonitrile: A Strategic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chlorobenzonitrile has emerged as a pivotal starting material in the synthesis of a diverse array of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique trifunctional nature, featuring an aromatic amine, a nitrile group, and a strategically positioned chlorine atom, offers a versatile platform for the construction of various heterocyclic scaffolds. This guide provides a comprehensive overview of the physicochemical properties, reactivity, and synthetic applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in leveraging this valuable building block for their synthetic endeavors.

Introduction: The Strategic Advantage of this compound

The inherent functionalities of this compound make it a highly sought-after intermediate in organic synthesis. The ortho-amino and nitrile groups serve as a latent quinazoline-forming synthon, while the chlorine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of molecular diversity. This strategic combination allows for the efficient assembly of complex, polyfunctionalized molecules, many of which are privileged structures in medicinal chemistry.[2] This guide will delve into the core reactivity of this molecule and showcase its application in the synthesis of key heterocyclic systems.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of this compound [3][4][5]

| Property | Value |

| CAS Number | 6575-11-7 |

| Molecular Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol |

| Appearance | White to cream or yellow to brown crystalline powder |

| Melting Point | 134-136 °C (lit.) |

| Boiling Point | 307.00 °C |

| Solubility | Slightly soluble in water. Soluble in many common organic solvents. |

| SMILES | Nc1cccc(Cl)c1C#N |

| InChI | 1S/C7H5ClN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2 |

Safety and Handling:

This compound is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] It may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[3] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

The Reactivity Landscape: A Trifecta of Functionality

The synthetic utility of this compound stems from the distinct yet cooperative reactivity of its three functional groups: the nucleophilic amino group, the electrophilic nitrile group, and the versatile chlorine atom.

Caption: Reactivity map of this compound.

-

The Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and readily participates in acylation, alkylation, and diazotization reactions. Its basicity is attenuated by the electron-withdrawing effects of the nitrile and chloro substituents.

-

The Nitrile Group (-C≡N): The nitrile group is a versatile functional handle. It can be hydrolyzed to an amide or a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.[6] Its electrophilic carbon atom is susceptible to nucleophilic attack, a key step in many cyclization strategies.

-

The Chlorine Atom (-Cl): The chloro substituent is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, alkyl, and amino groups, providing a powerful tool for generating molecular diversity.

Synthetic Applications: Forging Heterocyclic Scaffolds

The true power of this compound lies in its ability to serve as a precursor to a multitude of heterocyclic systems, many of which are of significant interest in drug discovery.

Synthesis of Quinazolines: A Privileged Scaffold

The ortho-disposition of the amino and nitrile groups makes this compound an ideal starting material for the synthesis of quinazolines, a class of heterocycles with a broad spectrum of biological activities.[2]

4.1.1. Cyclocondensation with One-Carbon Synthons

A straightforward approach to quinazoline synthesis involves the reaction of this compound with one-carbon synthons like formamide or orthoesters.[3][7]

Caption: Synthesis of quinazolines from this compound.

Experimental Protocol: Synthesis of 4-Amino-5-chloroquinazoline [7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.) and formamide (excess, e.g., 10-20 eq.).

-

Reaction Conditions: Heat the mixture to reflux (typically 180-220 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture.

-

Purification: Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum to afford the desired 4-amino-5-chloroquinazoline.

Causality Behind Experimental Choices: The use of a large excess of formamide serves as both a reactant and a solvent. The high temperature is necessary to drive the cyclocondensation reaction.

4.1.2. Reaction with Dimethylformamide Dimethyl Acetal (DMF-DMA)

Reaction with DMF-DMA provides an intermediate that can be readily cyclized with amines to furnish 4-aminoquinazolines.[6]

Experimental Protocol: Two-Step Synthesis of 4-Substituted-amino-5-chloroquinazolines

Step 1: Formation of the amidine intermediate

-

Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous solvent such as toluene or dioxane, add DMF-DMA (1.2-1.5 eq.).

-

Reaction Conditions: Heat the mixture at reflux for 2-6 hours, monitoring by TLC.

-

Work-up: Remove the solvent under reduced pressure to yield the crude amidine intermediate, which can often be used in the next step without further purification.

Step 2: Cyclization with an amine

-

Reaction Setup: Dissolve the crude amidine intermediate in a suitable solvent like ethanol or acetic acid. Add the desired primary amine (1.1 eq.).

-

Reaction Conditions: Heat the reaction mixture at reflux for 4-12 hours.

-

Work-up and Purification: Cool the reaction mixture and remove the solvent. The crude product can be purified by crystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the aromatic ring of this compound is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.

4.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl substituents.[8]

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid [9]

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C for 6-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand (like dppf) is often crucial for the coupling of less reactive aryl chlorides. The aqueous base is necessary for the transmetalation step of the catalytic cycle.

4.2.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-heteroaryl derivatives by coupling this compound with a wide range of primary and secondary amines.[10][11]

Experimental Protocol: Buchwald-Hartwig Amination with a Primary Aliphatic Amine

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the primary aliphatic amine (1.1-1.3 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%), and a strong base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (1.2-1.5 eq.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C for 4-24 hours.

-

Work-up and Purification: After cooling, quench the reaction carefully with water or saturated aqueous ammonium chloride. Extract with an organic solvent, wash, dry, and concentrate. Purify the product by column chromatography.

Causality Behind Experimental Choices: The use of sterically hindered, electron-rich phosphine ligands is essential to promote the oxidative addition of the aryl chloride to the palladium center and to facilitate the reductive elimination step. A strong, non-nucleophilic base is required to deprotonate the amine and generate the active nucleophile.

Application in the Synthesis of Bioactive Molecules: A Case Study

The synthetic utility of this compound is exemplified in the synthesis of numerous biologically active compounds, including kinase inhibitors. For instance, this building block has been utilized in the synthesis of Janus kinase (JAK) inhibitors, which are a class of drugs used to treat inflammatory diseases.[12][13]

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its trifunctional nature provides a robust platform for the construction of a wide array of heterocyclic scaffolds, particularly quinazolines and their derivatives. The ability to engage in both cyclocondensation and cross-coupling reactions makes it a strategic starting material for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its properties, reactivity, and synthetic applications, along with detailed experimental protocols, to aid researchers in harnessing the full potential of this powerful synthetic tool.

References

-

Synthesis of 4-aminoquinazoline. PrepChem. (URL: [Link])

-

Buchwald–Hartwig amination. Wikipedia. (URL: [Link])

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. (URL: [Link])

-

Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. (URL: [Link])

-

2-Chlorobenzonitrile. Anshul Specialty Molecules. (URL: [Link])

-

Nitrile hydration catalysed by palladium(II) complexes. Semantic Scholar. (URL: [Link])

-

Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. National Institutes of Health. (URL: [Link])

-

Synthesis of 2-Amino-5-chlorobenzonitrile. ResearchGate. (URL: [Link])

-

Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. National Institutes of Health. (URL: [Link])

-

Synthesis and clinical application of small-molecule inhibitors of Janus kinase. BioKB. (URL: [Link])

-

Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. (URL: [Link])

-

C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. (URL: [Link])

-

Elemental Sulfur Promoted Cyclization of o‐Chloronitrobenzenes and Aryl Isothiocyanates to Furnish 2‐Aminobenzothiazoles. ResearchGate. (URL: [Link])

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. (URL: [Link])

-

Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. National Institutes of Health. (URL: [Link])

-

HeteroCycles. (URL: [Link])

-

Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... ResearchGate. (URL: [Link])

-

ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives. ResearchGate. (URL: [Link])

-

Cyclization of compound 2 with benzoyl isothiocyanate. ResearchGate. (URL: [Link])

-

Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. (URL: [Link])

-

Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. National Institutes of Health. (URL: [Link])

-

Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkat USA. (URL: [Link])

-

Molbank | Topical Collection : Heterocycle Reactions. MDPI. (URL: [Link])

-

Reactions of Nitriles. Chemistry Steps. (URL: [Link])

-

Synthesis of 2-Amino-5-chlorobenzonitrile. ResearchGate. (URL: [Link])

-

A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. (URL: [Link])

-

Some reactions of DMF‐DMA reagent with methylene groups. ResearchGate. (URL: [Link])

-

A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. National Institutes of Health. (URL: [Link])

- Synthesis method of 2-amino-6-chloropurine.

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. CSIRO Publishing. (URL: [Link])

Sources

- 1. 2-Chlorobenzonitrile [anshulchemicals.com]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. This compound 96 6575-11-7 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 6575-11-7 | FA36960 [biosynth.com]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. Collection - Palladium-Catalyzed Denitrative Synthesis of Aryl Nitriles from Nitroarenes and Organocyanides - Organic Letters - Figshare [acs.figshare.com]

- 13. Collection - Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathwaysâ - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

The Strategic Utility of 2-Amino-6-chlorobenzonitrile in Modern Medicinal Chemistry: A Technical Guide

Abstract